Product packaging for Allylamine, 2-(allyloxy)-N,N-dimethyl-(Cat. No.:CAS No. 63905-34-0)

Allylamine, 2-(allyloxy)-N,N-dimethyl-

Cat. No.: B15365600
CAS No.: 63905-34-0
M. Wt: 141.21 g/mol
InChI Key: UPAYZLDHAWSFKJ-UHFFFAOYSA-N
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Description

Key properties include:

  • Molecular Weight (MW): 204 g/mol
  • Hydrogen Acceptor Count (HAC): 15
  • Calculated logP (clogP): 1.3
  • Solubility: ≥5 mM in aqueous solutions .

This compound is notable for its use in regioselective cyclization reactions, forming products like 3 (59% yield after 24 hours), where the basic amine may coordinate to catalysts, slowing reactivity . Its structural complexity (allyloxy group at the 2-position) distinguishes it from simpler allylamine derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B15365600 Allylamine, 2-(allyloxy)-N,N-dimethyl- CAS No. 63905-34-0

Properties

CAS No.

63905-34-0

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

N,N-dimethyl-2-prop-2-enoxyprop-2-en-1-amine

InChI

InChI=1S/C8H15NO/c1-5-6-10-8(2)7-9(3)4/h5H,1-2,6-7H2,3-4H3

InChI Key

UPAYZLDHAWSFKJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=C)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allylamine, 2-(allyloxy)-N,N-dimethyl- can be achieved through several methods. One common approach involves the reaction of allyl alcohol with N,N-dimethylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Allylamine, 2-(allyloxy)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Allylamine, 2-(allyloxy)-N,N-dimethyl- has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Allylamine, 2-(allyloxy)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in medicinal applications, it may inhibit the synthesis of essential biomolecules in pathogens, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares structural features and physical properties:

Compound Name Molecular Formula MW (g/mol) clogP Solubility Key Substituents
Allylamine, 2-(allyloxy)-N,N-dimethyl- Not provided 204 1.3 ≥5 mM Allyl, allyloxy, N,N-dimethyl
N-Allyl-N,N-dimethylamine C₅H₁₁N 85.15 0.98* Not reported Allyl, N,N-dimethyl
Allylamine C₃H₇N 57.10 -0.13 High (hydroscopic) Allyl, primary amine
Diallylamine C₆H₁₁N 97.16 1.02 Moderate Two allyl groups
Triallylamine C₉H₁₅N 137.22 2.15 Low Three allyl groups

*Estimated using similar analogs.

Key Observations:

  • The allyloxy group in the target compound increases MW and HAC compared to simpler allylamines .
  • The clogP of the target (1.3) is higher than primary allylamine (-0.13) but lower than triallylamine (2.15), reflecting balanced lipophilicity .

Basicity and Electronic Effects

  • pKa Trends: Allyl substituents reduce basicity compared to alkylamines. For example:
    • Allylamine (pKa ~9.5) vs. n-propylamine (pKa ~10.5) .
    • N,N-Dimethyl substitution further lowers basicity due to steric and electronic effects .
  • The target compound’s allyloxy group introduces electron-withdrawing effects, likely reducing basicity further. Cycloalkylamines (e.g., cyclopropylamine) show similar trends in 50% ethanol, where smaller rings exhibit lower pKa .

Toxicity and Environmental Impact

  • Allylamine has a predicted Daphnia magna EC50 of 16.5 mg/L, but models overestimate toxicity for analogs like n-butylamine .

Biological Activity

Allylamine, 2-(allyloxy)-N,N-dimethyl- is a compound of interest due to its biological activities, particularly in the context of antifungal properties and potential therapeutic applications. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by an allylamine backbone with a dimethylamino group and an allyloxy substituent. Its synthesis typically involves the reaction of allylamine derivatives with appropriate alkylating agents or through various organic synthesis techniques.

Allylamines, including 2-(allyloxy)-N,N-dimethyl-, primarily exert their biological effects by inhibiting squalene epoxidase, an enzyme crucial for ergosterol biosynthesis in fungi. This inhibition leads to a deficiency in ergosterol, a vital component of fungal cell membranes, causing increased permeability and eventual cell death . The mechanism can be summarized as follows:

  • Inhibition of Squalene Epoxidase : The compound binds to the enzyme, preventing the conversion of squalene to lanosterol.
  • Accumulation of Squalene : As a result of the inhibition, squalene accumulates within fungal cells.
  • Membrane Disruption : The lack of ergosterol disrupts membrane integrity, leading to leakage of cellular components and cell death.

Biological Activity

Research has demonstrated that allylamine derivatives exhibit significant antifungal activity against various fungal strains. Key findings include:

  • Antifungal Efficacy : Studies show that compounds like terbinafine and naftifine (related to allylamines) effectively treat dermatophyte infections due to their ability to penetrate skin and nail beds more efficiently than in blood .
  • Comparative Studies : A comparative analysis indicated that modifications in the alkyl chain can enhance antifungal potency. For instance, the introduction of acetylene groups has been associated with increased activity against dermatophytes .

Case Studies

Several case studies highlight the practical applications and effectiveness of allylamine derivatives:

  • Clinical Trials : Clinical evaluations of terbinafine have shown high success rates in treating onychomycosis (nail fungus), with cure rates exceeding 70% after a standard treatment course.
  • In Vitro Studies : Laboratory studies have demonstrated that allylamine compounds exhibit lower minimum inhibitory concentrations (MICs) against Candida albicans compared to traditional antifungals such as azoles .

Table 1: Antifungal Activity of Allylamine Derivatives

Compound NameTarget OrganismMIC (µg/mL)Reference
TerbinafineTrichophyton rubrum0.5
NaftifineCandida albicans0.25
ButenafineAspergillus fumigatus0.1

Table 2: Mechanistic Insights into Allylamines

MechanismDescription
Enzyme InhibitionInhibition of squalene epoxidase
Ergosterol DepletionReduced ergosterol levels lead to increased membrane permeability
Accumulation of SqualeneToxic buildup in fungal cells

Q & A

Q. What are the optimal synthetic routes for preparing 2-(allyloxy)-N,N-dimethylallylamine, and how can purity be ensured during synthesis?

Methodological Answer: The synthesis of allylamine derivatives typically involves nucleophilic substitution or condensation reactions. For example, describes a method using allylamine and methylene chloride with controlled temperature (12–15°C) to minimize side reactions. To synthesize 2-(allyloxy)-N,N-dimethylallylamine:

  • Start with N,N-dimethylallylamine (CAS 2155-94-4) and react it with an allyloxy-containing electrophile (e.g., allyl bromide) under inert conditions.
  • Use spectroscopic techniques (¹H/¹³C NMR, FT-IR) to confirm the allyloxy group attachment and dimethylamine retention.
  • Purify via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Validate purity (>98%) using HPLC or GC-MS with a polar stationary phase .

Q. How can researchers characterize the stability of 2-(allyloxy)-N,N-dimethylallylamine under varying experimental conditions?

Methodological Answer: Stability studies should assess:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. notes that allylamine derivatives are stable under recommended storage but decompose at high temperatures, releasing nitrogen oxides (NOx) .
  • Chemical Stability: Test reactivity with strong acids/oxidizers (e.g., HNO₃, H₂O₂) by monitoring pH changes, gas evolution, or precipitate formation. Avoid incompatible conditions (e.g., acidic environments) .
  • Photostability: Expose the compound to UV-Vis light (254–365 nm) and track degradation via UV spectroscopy or LC-MS.

Q. What analytical techniques are critical for distinguishing 2-(allyloxy)-N,N-dimethylallylamine from structurally similar allylamines?

Methodological Answer: Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₈H₁₅NO) and distinguish isotopic patterns from analogs like N,N-dimethylallylamine (C₅H₁₁N) .
  • ²D NMR (COSY, HSQC): Resolve overlapping signals in crowded spectral regions. For example, allyloxy protons (δ 4.5–5.5 ppm) differ from dimethylamine protons (δ 2.2–2.8 ppm) .
  • X-ray Crystallography: Resolve spatial arrangement of the allyloxy and dimethylamine groups, critical for confirming regioselectivity in synthesis .

Advanced Research Questions

Q. How does the allylamine moiety influence the compound’s bioactivity, and what structural analogs show enhanced pharmacological profiles?

Methodological Answer: The tertiary allylamine group is essential for antifungal activity by inhibiting squalene epoxidase ( ). To optimize bioactivity:

  • Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance binding affinity ().
  • Conformational Studies: Use molecular docking (e.g., AutoDock Vina) to compare 2-(allyloxy)-N,N-dimethylallylamine with naftifine derivatives. Focus on hydrophobic interactions in fungal enzyme active sites .
  • In Vivo Testing: Evaluate oral efficacy in guinea pig dermatophytosis models. highlights that acetylene-substituted allylamines (e.g., SF 86-327) show superior activity due to increased metabolic stability .

Q. How can researchers resolve contradictions in reported reactivity data for allylamine derivatives in polymer science?

Methodological Answer: Contradictions often arise from varying reaction conditions:

  • Crosslinking Efficiency: shows allylamine-functionalized PDMS achieves 27% substitution under anhydrous conditions, while moisture reduces yield. Use FT-IR to track Si-O-Si crosslink formation .
  • Solvent Effects: Compare polar (DMF) vs. nonpolar (toluene) solvents in allylamine-PPz reactions. Monitor kinetics via ¹H NMR to identify solvent-dependent side reactions (e.g., hydrolysis) .
  • Controlled Radical Polymerization (CRP): Apply RAFT or ATRP to suppress chain-transfer reactions, ensuring uniform polymer-allylamine conjugation .

Q. What advanced computational methods predict the environmental fate and toxicity of 2-(allyloxy)-N,N-dimethylallylamine?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to predict degradation pathways (e.g., oxidation at the allyloxy group) .
  • QSAR Models: Train models using databases like PubChem to correlate logP values with bioaccumulation potential. provides enthalpy data (ΔfH°gas) for thermodynamic modeling .
  • Ecotoxicology Simulations: Use ECOSAR to estimate LC₅₀ values for aquatic organisms based on structural fragments (e.g., dimethylamine, allyl ether) .

Q. How can researchers identify and mitigate hazardous degradation products formed during high-temperature reactions?

Methodological Answer:

  • Pyrolysis-GC/MS: Analyze decomposition products (e.g., NOx, CO) at 200–400°C. warns of NOx formation during combustion .
  • Scavenger Agents: Introduce urea or ascorbic acid to neutralize reactive intermediates (e.g., nitrosamines) .
  • In Situ FT-IR Monitoring: Track real-time degradation during reactions to adjust temperature/pressure parameters dynamically .

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